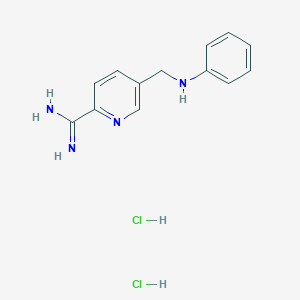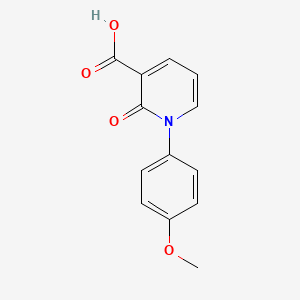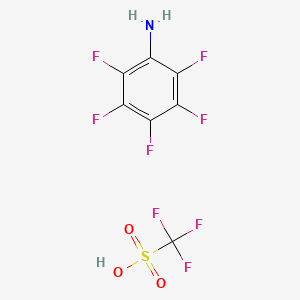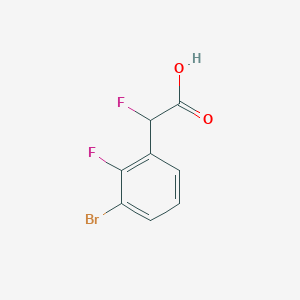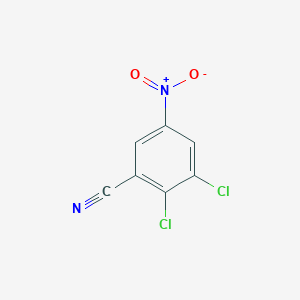
2,3-Dichloro-5-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Dichloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H2Cl2N2O2. It is a derivative of benzonitrile, characterized by the presence of two chlorine atoms and a nitro group attached to the benzene ring. This compound is primarily used in various chemical syntheses and industrial applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
2,3-Dichloro-5-nitrobenzonitrile can be synthesized through the nitration of 1,2-dichlorobenzene using a mixture of phosphoric acid, sulfuric acid, and nitric acid . The reaction conditions typically involve maintaining a controlled temperature to ensure the selective nitration of the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product efficiently.
化学反应分析
Types of Reactions
2,3-Dichloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the benzene ring can be substituted by nucleophiles such as amines or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: Although less common, the compound can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or ammonia in a solvent like methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzonitriles.
Reduction: Formation of 2,3-dichloro-5-aminobenzonitrile.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
科学研究应用
2,3-Dichloro-5-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of 2,3-Dichloro-5-nitrobenzonitrile involves its interaction with specific molecular targets. For instance, it can inhibit viral replication by interfering with early events in the virus life cycle, such as RNA synthesis . The compound’s nitro group plays a crucial role in its biological activity, often participating in redox reactions that affect cellular processes.
相似化合物的比较
Similar Compounds
- 2,3-Dichloro-6-nitrobenzonitrile
- 2,4-Dichloro-5-nitrobenzonitrile
- 2,3-Dichlorobenzonitrile
Uniqueness
2,3-Dichloro-5-nitrobenzonitrile is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different reactivity towards nucleophiles and varying degrees of biological efficacy.
属性
分子式 |
C7H2Cl2N2O2 |
|---|---|
分子量 |
217.01 g/mol |
IUPAC 名称 |
2,3-dichloro-5-nitrobenzonitrile |
InChI |
InChI=1S/C7H2Cl2N2O2/c8-6-2-5(11(12)13)1-4(3-10)7(6)9/h1-2H |
InChI 键 |
WNZMKLNDPCMSLI-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1C#N)Cl)Cl)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


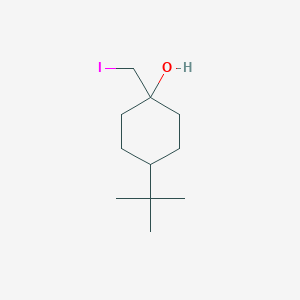
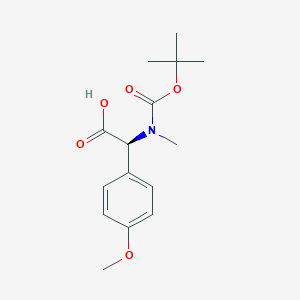
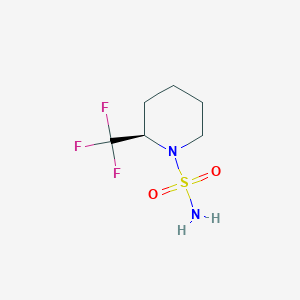
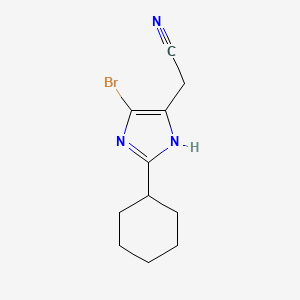
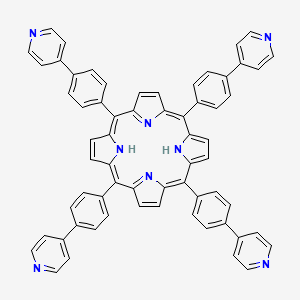

![2-tert-Butyl 4-ethyl 9-benzyl-5-oxo-2,9-diazaspiro[5.5]undecane-2,4-dicarboxylate](/img/structure/B13089832.png)
![6-Methyloctahydro-1H-pyrrolo[3,4-B]pyridine dihydrochloride](/img/structure/B13089834.png)
